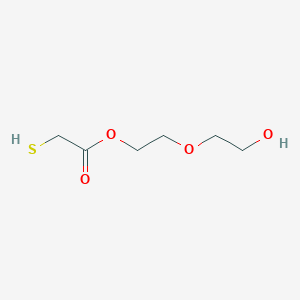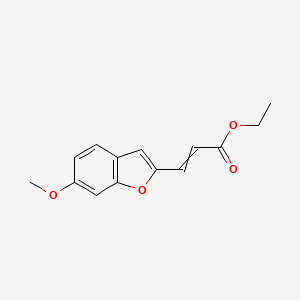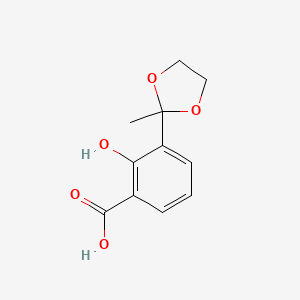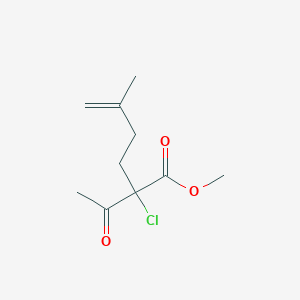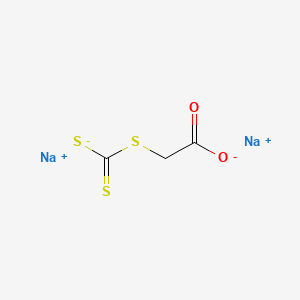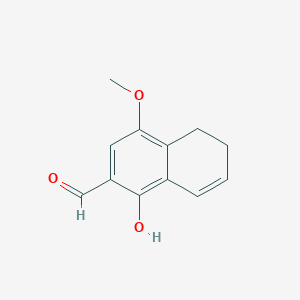
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and methoxy functional groups attached to the naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde typically involves the functionalization of a naphthalene derivative. One common method is the electrophilic aromatic substitution reaction, where a naphthalene derivative undergoes substitution reactions to introduce the hydroxyl and methoxy groups at specific positions on the ring . The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available naphthalene derivatives. The process may include steps such as nitration, reduction, and subsequent functional group transformations to introduce the hydroxyl and methoxy groups.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The aldehyde group can undergo nucleophilic addition reactions with various biomolecules, potentially leading to the formation of covalent adducts that modulate biological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-1-naphthaldehyde: Similar structure but lacks the methoxy group.
4-Methoxy-1-naphthol: Similar structure but lacks the aldehyde group.
1-Hydroxy-2-naphthaldehyde: Similar structure but with different substitution pattern.
Uniqueness
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, along with an aldehyde group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research .
Eigenschaften
CAS-Nummer |
88170-75-6 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
1-hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H12O3/c1-15-11-6-8(7-13)12(14)10-5-3-2-4-9(10)11/h3,5-7,14H,2,4H2,1H3 |
InChI-Schlüssel |
CSPYBIHZRGKPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CCC=CC2=C(C(=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


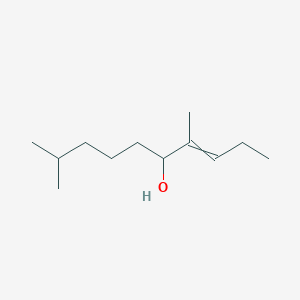
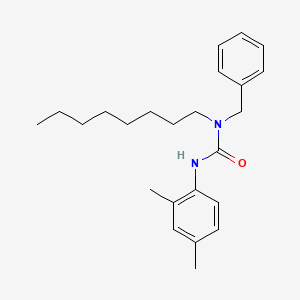
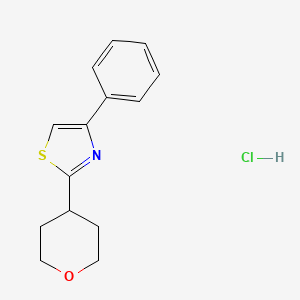
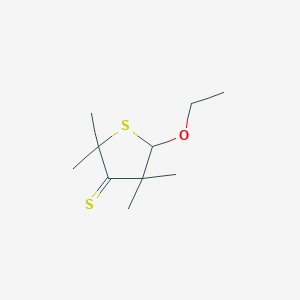
![2-[2-Bromoprop-2-enyl(methyl)amino]ethanol](/img/structure/B14402907.png)

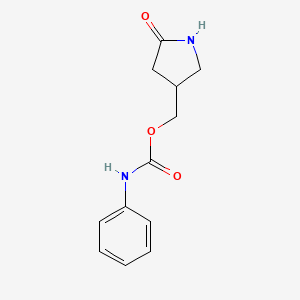
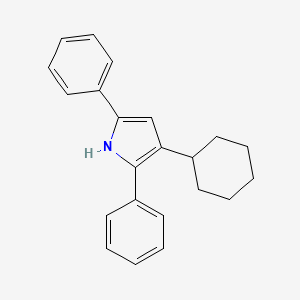
![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
